4-(1-chloro-2,2,2-trifluoroethyl)phenol
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Overview
Description
4-(1-chloro-2,2,2-trifluoroethyl)phenol is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is characterized by the presence of a phenol group substituted with a 1-chloro-2,2,2-trifluoroethyl group at the para position. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-(1-chloro-2,2,2-trifluoroethyl)phenol involves several steps. One common method includes the reaction of phenol with 1-chloro-2,2,2-trifluoroethane under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve more complex processes to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and optimized reaction conditions .
Chemical Reactions Analysis
4-(1-chloro-2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives under suitable conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-chloro-2,2,2-trifluoroethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-chloro-2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, influencing their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(1-chloro-2,2,2-trifluoroethyl)phenol can be compared with other similar compounds, such as:
4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)phenol: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
1-chloro-2,2,2-trifluoroethyl difluoromethyl ether: Although structurally different, this compound shares some chemical properties due to the presence of the trifluoroethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs .
Properties
CAS No. |
440659-02-9 |
---|---|
Molecular Formula |
C8H6ClF3O |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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